Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate
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Overview
Description
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure characterized by a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methanol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (1S,3R)-3-(carboxy)-2,2-dimethylcyclobutane-1-carboxylate.
Reduction: Formation of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the reagents used.
Scientific Research Applications
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups allow for various chemical modifications, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
This compound is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Properties
CAS No. |
528560-24-9 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
HGNLPBSEBMGOKI-NKWVEPMBSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)OC)CO)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC)CO)C |
Origin of Product |
United States |
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